molecular formula C7H5BrN2O2S B11778494 3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one

3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one

Katalognummer: B11778494
Molekulargewicht: 261.10 g/mol
InChI-Schlüssel: XCFLPBVCVAFOKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one is a heterocyclic compound that features a thieno[2,3-D]pyridazinone core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-D]pyridazinone scaffold, followed by bromination and hydroxylation reactions. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential for understanding its full potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-4-hydroxybenzaldehyde
  • 4-Bromo-3-methylbenzonitrile
  • 2,4,6-Tribromoanisole

Uniqueness

Compared to similar compounds, 3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one stands out due to its unique thieno[2,3-D]pyridazinone core structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H5BrN2O2S

Molekulargewicht

261.10 g/mol

IUPAC-Name

3-bromo-6-methyl-5H-thieno[2,3-d]pyridazine-4,7-dione

InChI

InChI=1S/C7H5BrN2O2S/c1-10-7(12)5-4(6(11)9-10)3(8)2-13-5/h2H,1H3,(H,9,11)

InChI-Schlüssel

XCFLPBVCVAFOKS-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=C(C(=CS2)Br)C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.